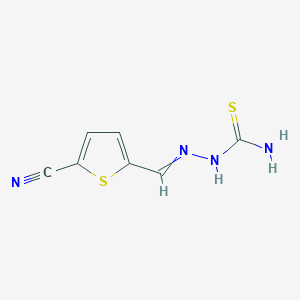

Hoe 105; NSC 301505

概要

説明

Citenazone is a thiosemicarbazone derivative with activity against variola virus.

科学的研究の応用

Holographic Optical Elements (HOEs)

Development and Applications : HOEs have been developed with predetermined spectral characteristics and angular selectivity. They find use in various technical applications, including holographic concentrators for photovoltaic energy conversion, solar photo-chemistry, and as integrated holographic stacks for daylighting, glazing, and shading in buildings. This technology facilitates the control of solar radiation transmission through windows or glass curtain wall envelopes of buildings (Stojanoff, Schulat, & Eich, 1999).

Optical Design Using CODE V : The use of HOEs in optical systems has been enhanced through CODE V, a comprehensive optical design program. This technology has been employed in designing a variety of systems including laser scanners, monochromators, and head-up and helmet-mounted displays. CODE V accommodates both transmission and reflection HOEs (Hayford, 1988).

Engineering Applications with Enhanced Performance : HOEs with improved dichromated gelatin (DCG) films have been developed for a range of engineering applications. These applications include holographic concentrators for thermal energy conversion, special collectors for solar photo-chemistry, and holographic beam forming optics for LED applications (Stojanoff, 2006).

Fabrication on Silver using Nanosecond IR Laser Source : HOEs have been fabricated on silver using a cost-effective ns fiber laser system. This development highlights the potential of using laser engraving for the creation of various HOEs, providing new methodologies in the field (Alexandropoulos et al., 2020).

Use in Solar Energy Applications : Photopolymer HOEs have been developed to improve light collection in solar cells. These HOEs collect light from a moving source like the sun and redirect it for concentration. The challenge addressed here is to increase the angular and wavelength range of the gratings for effective light concentration (Akbari, Naydenova, & Martin, 2014).

Taiwan Earthquake Loss Estimation System (TELES) : The National Science Council (NSC) of Taiwan developed TELES to promote research on seismic hazard analysis, structural damage assessment, and socio-economic loss estimation. This system integrates various data and analysis modules for reliable seismic hazard and loss estimates (Yeh, Loh, & Tsai, 2006).

Holographic Optical Elements as Laser Irradiation Sensor Components : HOEs have been used in laser irradiation detection systems. Their ability to focus laser light onto a detector stage and form unique geometric patterns establish their utility in various application areas including data transmission systems and alignment systems (Leib & Pernick, 1991).

Sequential Templating Approach for Hollow Multishelled Structures (HoMSs) : This innovative strategy has been developed for synthesizing HoMSs with optimized properties such as specific surface area and high loading capacity. The approach has broad applications in fields like catalysis, drug delivery, and sensors (Mao, Wan, Wang, & Wang, 2018).

Diffraction Pattern Sampling in Imaging Configuration : A segmented HOE and detector array combination has been used for sampling the power spectrum in coherent optical Fourier transform systems. This method involves redirecting incident energy to corresponding detectors, optimizing system design for imaging requirements (Simpson, 1987).

Holographic Optical Element for Head-Mounted Display Application : The application of HOEs in head-mounted displays (HMDs) using photopolymers has been proposed. This innovation aims to reduce the volume and weight of conventional HMDs by replacing optic elements with HOEs (Piao, Piao, Kim, & Kim, 2013).

特性

製品名 |

Hoe 105; NSC 301505 |

|---|---|

分子式 |

C7H6N4S2 |

分子量 |

210.3 g/mol |

IUPAC名 |

[(5-cyanothiophen-2-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C7H6N4S2/c8-3-5-1-2-6(13-5)4-10-11-7(9)12/h1-2,4H,(H3,9,11,12) |

InChIキー |

JGKRSFYTHYYJNX-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=C1)C#N)C=NNC(=S)N |

同義語 |

citenazone HOE 105 |

製品の起源 |

United States |

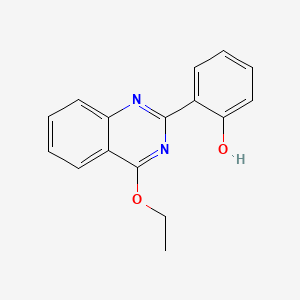

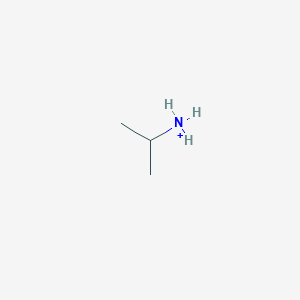

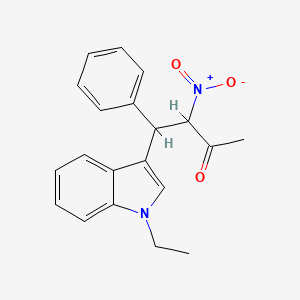

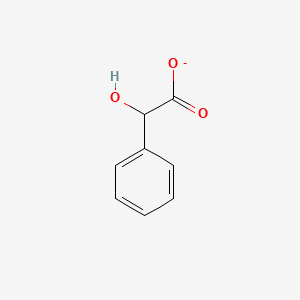

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

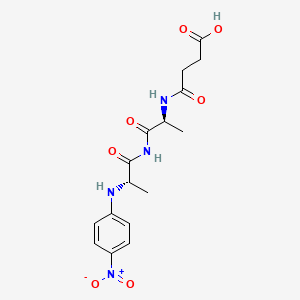

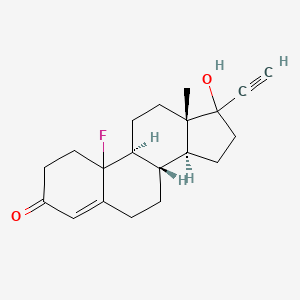

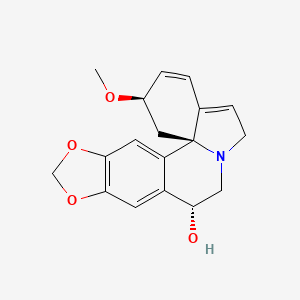

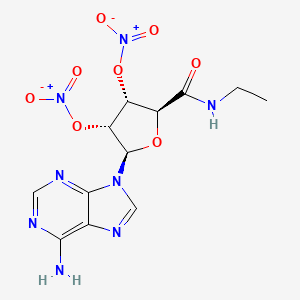

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![gallium;N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide](/img/structure/B1228960.png)

![N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1228965.png)

![1-(2-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228966.png)